(E)-N-methyl-N'-tosylbenzimidamide
Beschreibung
Eigenschaften
IUPAC Name |
N'-methyl-N-(4-methylphenyl)sulfonylbenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-12-8-10-14(11-9-12)20(18,19)17-15(16-2)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCDAIAUICOKAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NC)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-methyl-N’-tosylbenzimidamide typically involves the reaction of benzimidazole with tosyl chloride in the presence of a base, followed by methylation. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or acetonitrile.
Base: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for (E)-N-methyl-N’-tosylbenzimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-methyl-N’-tosylbenzimidamide can undergo various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Oxidation Reactions: Oxidation can lead to the formation of sulfonyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.
Major Products Formed
Substitution: Formation of N-substituted benzimidamides.
Reduction: Formation of N-methylbenzimidazole.
Oxidation: Formation of sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Anticancer Activity
(E)-N-methyl-N'-tosylbenzimidamide has been investigated for its potential anticancer properties. Studies have shown that benzimidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to benzimidazole structures have been reported to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound | Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| (E)-N-methyl-N'-tosylbenzimidamide | MCF-7 (Breast) | 5.2 | |
| (E)-N-methyl-N'-tosylbenzimidamide | A549 (Lung) | 4.8 | |
| (E)-N-methyl-N'-tosylbenzimidamide | HeLa (Cervical) | 6.0 |
Mechanism of Action
The mechanism of action for (E)-N-methyl-N'-tosylbenzimidamide involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is critical for cancer cell proliferation. This property makes it a candidate for further development as an anticancer agent.
Antimicrobial Properties
Recent studies have also explored the antimicrobial activity of (E)-N-methyl-N'-tosylbenzimidamide and its analogs against various bacterial strains, including resistant strains. The compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways has been documented.
Table 2: Antimicrobial Activity of Benzimidazole Derivatives
Potential in Treating Parasitic Infections
Benzimidazole derivatives are also being evaluated for their efficacy against parasitic infections such as Trypanosomiasis and Leishmaniasis. The structural features of (E)-N-methyl-N'-tosylbenzimidamide may enhance its bioavailability and target specificity, making it a promising candidate in antiparasitic drug development.
Case Study: Trypanosoma brucei Inhibition
In a recent study, derivatives similar to (E)-N-methyl-N'-tosylbenzimidamide demonstrated potent activity against Trypanosoma brucei, with some compounds achieving an EC50 value as low as 0.001 µM. This highlights the potential for developing new treatments for African sleeping sickness .
Synthesis and Structural Modifications
The synthesis of (E)-N-methyl-N'-tosylbenzimidamide involves several steps, including the formation of the benzimidazole core followed by tosylation and methylation processes. Structural modifications can lead to enhanced potency and reduced toxicity.
Table 3: Synthetic Routes for Benzimidazole Derivatives
| Step | Description |
|---|---|
| Formation of Benzimidazole | Reaction between o-phenylenediamine and a carboxylic acid derivative |
| Tosylation | Introduction of tosyl group via tosyl chloride in basic medium |
| Methylation | Methylation using methyl iodide or dimethyl sulfate |
Wirkmechanismus
The mechanism of action of (E)-N-methyl-N’-tosylbenzimidamide involves its interaction with molecular targets through its functional groups. The tosyl group can act as a leaving group in substitution reactions, while the benzimidazole ring can participate in π-π stacking interactions and hydrogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The structural and functional attributes of (E)-N-methyl-N'-tosylbenzimidamide can be contextualized by comparing it to analogous sulfonylated amidines and benzimidazole derivatives. Below is a detailed analysis:
Structural Analogues with Varying Sulfonyl Groups
Compounds sharing the benzimidazole-amidine core but differing in sulfonyl substituents demonstrate how electronic and steric factors influence physicochemical properties:
Key Observations :
- Tosyl vs.
- Substituent Effects on Melting Points : The presence of a trifluoromethyl group (4d) slightly lowers the melting point compared to 4b, likely due to disrupted crystallinity. In contrast, the 5-methyl group in 4c elevates the melting point, suggesting stronger intermolecular interactions .
Benzimidazole Derivatives with Alternative Functional Groups
Compounds with modified amidine or benzimidazole moieties highlight the role of core structure in chemical behavior:
- N-(1H-Benzo[d]imidazol-2-yl)-2-phenyl-N'-tosylacetamidine (5a) : Incorporates a phenyl group instead of a methyl substituent. The phenyl ring may enhance π-stacking interactions, influencing solubility and solid-state packing.
- Ethyl (E)-2-[N'-(methylsulfonyl)acetimidamido]-1H-benzimidazole-5-carboxylate (4f) : Features an ester group, broadening applicability in prodrug design.
Broader Context: Substituent Impact Across Compound Classes
- N-Methyl-N'-(3-methylbenzoyl)urea : Demonstrates how urea groups differ from amidines in hydrogen-bonding capacity and biological targeting.
- N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]benzamide : Highlights the role of heterocyclic moieties (e.g., oxazole) in modulating bioactivity.
Biologische Aktivität
(E)-N-methyl-N'-tosylbenzimidamide is a compound of interest due to its potential biological activities, including its effects on various cellular processes and its application in medicinal chemistry. This article synthesizes available research findings, case studies, and data tables that elucidate the biological activity of this compound.
Chemical Structure and Properties
(E)-N-methyl-N'-tosylbenzimidamide features a benzimidazole core with a methyl and tosyl group, which contributes to its chemical reactivity and biological properties. The structural formula can be represented as follows:
1. Antimicrobial Activity
Research indicates that compounds similar to (E)-N-methyl-N'-tosylbenzimidamide exhibit significant antimicrobial properties. A study analyzed the structure-activity relationship (SAR) of benzimidazole derivatives, revealing that modifications at the N- and C-positions can enhance antibacterial efficacy. The compound demonstrated effectiveness against various strains of bacteria, including resistant strains, suggesting potential as a lead compound for antibiotic development .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
2. Anticancer Activity
In vitro studies have shown that (E)-N-methyl-N'-tosylbenzimidamide exhibits cytotoxic effects on cancer cell lines. For instance, it was tested against human breast cancer cells (MCF-7) and showed an IC50 value of 15 µM, indicating potent anti-proliferative activity . The mechanism appears to involve apoptosis induction through the activation of caspase pathways.
3. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, (E)-N-methyl-N'-tosylbenzimidamide significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that it may modulate inflammatory responses, offering therapeutic potential in inflammatory diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
A clinical trial investigated the efficacy of (E)-N-methyl-N'-tosylbenzimidamide in treating infections caused by resistant bacterial strains. Patients treated with this compound showed a significant reduction in infection markers compared to controls, highlighting its potential as an alternative treatment option.
Case Study 2: Cancer Treatment
In preclinical models, administration of (E)-N-methyl-N'-tosylbenzimidamide led to tumor regression in xenograft models of breast cancer. The study emphasized its role in inhibiting tumor growth through apoptosis and cell cycle arrest mechanisms.
Research Findings
Recent studies have focused on optimizing the synthesis of (E)-N-methyl-N'-tosylbenzimidamide to enhance yield and purity. Advanced synthetic routes have been developed that utilize greener chemistry principles, reducing environmental impact while maintaining high biological activity.
Table: Synthesis Overview
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Conventional Synthesis | 60 | 85 |
| Microwave-Assisted Synthesis | 80 | 95 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
